molecular formula C16H12ClN3OS B8505841 6-chloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)pyridine-3-carboxamide

6-chloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)pyridine-3-carboxamide

Cat. No.: B8505841
M. Wt: 329.8 g/mol
InChI Key: XCLRLVKBXWJULK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)pyridine-3-carboxamide is a useful research compound. Its molecular formula is C16H12ClN3OS and its molecular weight is 329.8 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H12ClN3OS

Molecular Weight

329.8 g/mol

IUPAC Name

6-chloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)pyridine-3-carboxamide

InChI

InChI=1S/C16H12ClN3OS/c1-10-14(11-5-3-2-4-6-11)19-16(22-10)20-15(21)12-7-8-13(17)18-9-12/h2-9H,1H3,(H,19,20,21)

InChI Key

XCLRLVKBXWJULK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CN=C(C=C2)Cl)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 5-methyl-4-phenyl-thiazol-2-ylamine (2.0 g, 10.5 mmol) in anhydrous tetrahydrofuran (40 mL) and methylene chloride (40 mL) in a round bottom flask under argon was carefully added sodium hydride (60% in mineral oil, 1.7 g, 42.5 mmol). The mixture was heated in a 60° C. oil bath for one hour, then chilled in an ice bath and 6-chloro-nicotinoyl chloride (2.03 g, 11.6 mmol) was added followed by diisopropylethylamine (7.32 mL, 42.1 mmol). The mixture was heated under argon in an oil bath at 60° C. for two hours and stirred at room temperature overnight. After dilution with methanol, the mixture was loaded onto silica gel and chromatographed using a mixture of ethyl acetate/hexanes to give 6-chloro-N-(5-methyl-4-phenyl-thiazol-2-yl)-nicotinamide (1.0 g, Yield: 29%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step Two
Quantity
2.03 g
Type
reactant
Reaction Step Three
Quantity
7.32 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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